molecular formula C10H14O2 B151198 6-Hydroxyadamantan-2-one CAS No. 67092-78-8

6-Hydroxyadamantan-2-one

Cat. No. B151198
CAS RN: 67092-78-8
M. Wt: 166.22 g/mol
InChI Key: GHMGTAKCWHCTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Hydroxyadamantan-2-one” is a derivative of adamantane . Its molecular formula is C10H14O2 and it has a molecular weight of 166.2170 .


Synthesis Analysis

The synthesis of 5-hydroxyadamantan-2-one (also known as kemantane) involves the oxidation of adamantan-2-one by a mixture of concentrated HNO3 and H2SO4 . The reaction is carried out primarily at 20°C for a long time . An improved method for its preparation has been developed and patented, which uses organic solvents of toxicity classes 1 and 2: hexane, chloroform, carbon tetrachloride, and toluene .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyadamantan-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 .


Chemical Reactions Analysis

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-ether complex and trifluoroacetic acid yields diastereoisomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.12,6.14,11]tridec-9-enes as the major products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxyadamantan-2-one include a molecular weight of 166.2170 . Its melting point is >300 °C and its boiling point is 296.5±33.0 °C . It has a density of 1.301±0.06 g/cm3 .

Scientific Research Applications

Neuroprotective Effects

6-Hydroxyadamantan-2-one derivatives have shown significant neuroprotective activity. Research demonstrates their efficacy in enhancing cerebral blood flow, particularly under conditions of brain ischemia. These derivatives do not block NMDA receptors but improve blood flow in ischemic brains. This effect is thought to be mediated by the GABA-ergic system of brain vessels, indicating a neuroprotective action distinct from other neurological drugs like picamilon, Mexidol, nimodipine, cinnarizine, and Cavinton (Mirzoyan et al., 2014; Kurza et al., 2018).

Cerebrovascular Anti-Ischemic Activity

Studies on new 5-hydroxyadamantan-2-one derivatives with various acids have been conducted to discover compounds with cerebrovascular anti-ischemic activity. These derivatives, particularly esters of succinic acid and 5-hydroxyadamantan-2-one, exhibited potent effects on cerebral circulation under ischemic conditions without lowering arterial blood pressure. They were also found to be less toxic compared to other substances (Kurza et al., 2018).

Pharmacological Development

6-Hydroxyadamantan-2-one has been a subject of study in the development and validation of pharmacological methods. Research has focused on determining impurities in drug substances like kemantane, a drug derived from 5-hydroxyadamantan-2-one. Chromatographic methods have been developed and validated for this purpose, demonstrating the compound's role in pharmaceutical research and quality control (Tolkacheva et al., 2013; Tolkacheva et al., 2014).

properties

IUPAC Name

6-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGTAKCWHCTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyadamantan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxyadamantan-2-one
Reactant of Route 2
6-Hydroxyadamantan-2-one
Reactant of Route 3
Reactant of Route 3
6-Hydroxyadamantan-2-one
Reactant of Route 4
6-Hydroxyadamantan-2-one
Reactant of Route 5
6-Hydroxyadamantan-2-one
Reactant of Route 6
6-Hydroxyadamantan-2-one

Citations

For This Compound
2
Citations
M Nakazaki, H Chikamatsu, M Nishino… - The Journal of Organic …, 1981 - ACS Publications
The microbial stereodifferentiating aptitude toward diketones with two homotopic carbonyl groups on a C2 symmetry axis was studied. Incubation of 2, 6-adamantanedione (6) with …
Number of citations: 13 pubs.acs.org
L Vodička, J Třiska, J Hlavatý - Journal of Chromatography A, 1986 - Elsevier
The chemistry of adamantane has expanded rapidly in recent years, and increasing attention is being paid to adamantane derivatives. In particular, those de-rivatives containing oxygen …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.